Hamacanthin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
160098-92-0 |
|---|---|
Molecular Formula |
C20H14Br2N4O |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
(2S)-2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27)/t18-/m1/s1 |
InChI Key |
LJVUNJVGWMVCQH-GOSISDBHSA-N |
SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Isomeric SMILES |
C1[C@@H](NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Canonical SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Synonyms |
Hamacanthine A |
Origin of Product |
United States |
Isolation, Identification, and Biological Sourcing of Hamacanthin a
Discovery and Isolation from Marine Organisms
Hamacanthin A is a bisindole alkaloid originally discovered as a secondary metabolite produced by marine invertebrates, particularly sponges. The initial isolation and characterization of this compound were from a deep-water marine sponge of the genus Hamacantha sp. ebi.ac.uknih.govstorkapp.memdpi.com This discovery highlighted marine sponges as a rich source of novel and structurally complex natural products.
Subsequent chemical investigations have identified this compound and its analogues in other marine sponges. The genus Spongosorites has proven to be a prolific source of these compounds. researchgate.netencyclopedia.pubnih.gov For instance, studies on Spongosorites sp. collected from various marine environments, including the coast of Jeju Island, Korea, have led to the isolation of a series of hamacanthins and related bisindole alkaloids. ebi.ac.uknih.govacs.org Similarly, the Mediterranean marine sponge Rhaphisia lacazei has also been identified as a source for hamacanthin-class alkaloids, alongside related topsentins. mdpi.comoup.comoup.comresearchgate.net The recurrence of these compounds across different sponge genera such as Hamacantha, Spongosorites, and Rhaphisia underscores their significance in marine chemical ecology. oup.com
The isolation of this compound from sponge biomass typically begins with a systematic extraction process using organic solvents. The freeze-dried and powdered sponge material is often sequentially extracted with solvents of increasing polarity, such as ethyl acetate (B1210297) and methanol (B129727) (MeOH). mdpi.commdpi.com This initial extraction yields crude extracts containing a complex mixture of metabolites.
Bioactivity-guided fractionation is a common strategy employed to isolate the target compounds. ebi.ac.uknih.govacs.org In this approach, the crude extract is separated into fractions, and each fraction is tested for a specific biological activity. The active fractions are then subjected to further purification.
The crude methanol extract is often partitioned and subjected to various chromatographic techniques. A common step involves fractionation using C18-solid phase extraction (SPE), eluting with solvent gradients ranging from water to methanol. mdpi.com Further purification is achieved through successive rounds of high-performance liquid chromatography (HPLC), often on reverse-phase columns, which separates the compounds based on their hydrophobicity and leads to the isolation of pure this compound. researchgate.netmdpi.com
Spectroscopic Elucidation Strategies for this compound and Analogues
The definitive structure of this compound was determined through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's planar structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the structure of this compound. ebi.ac.uknih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to establish the carbon skeleton and the precise placement of protons and heteroatoms.
The ¹H NMR spectrum of this compound reveals characteristic signals for two indole (B1671886) moieties, including aromatic protons and the NH indole protons. thieme-connect.com The ¹³C NMR spectrum confirms the presence of the indole rings and the central dihydropyrazinone core. thieme-connect.com Analysis of these spectra, along with data from related analogues, allowed for the complete assignment of the planar structure. acs.orgmdpi.com
Table 1: Selected ¹H NMR Spectroscopic Data for this compound (Data sourced from synthetic confirmation studies)
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J in Hz) |
| NH indole | 11.60 | s |
| NH indole | 11.16 | s |
| H indole | 8.79 | d, J = 2.8 |
| H indole | 8.45 | d, J = 2.8 |
| H indole | 8.30 | d, J = 8.6 |
| H indole | 7.69 | d, J = 8.2 |
| H indole | 7.62 | d, J = 1.8 |
| H indole | 7.30 | d, J = 2.2 |
| H indole | 7.20 | dd, J = 1.8, 8.6 |
| H indole | 7.14 | dd, J = 1.8, 8.6 |
| CHN | 5.02 | ddd, J = 1.6, 4.3, 11.3 |
| CH₂N | 4.05–4.17 | m |
Source: thieme-connect.com. Note: Spectra recorded in DMSO-d₆.
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.comsemanticscholar.org For this compound and its brominated analogues, the isotopic pattern observed in the mass spectrum is particularly informative. The characteristic 1:1 ratio of the [M+H]⁺ and [M+H+2]⁺ ion peaks confirms the presence of bromine atoms in the structure. mdpi.comnih.gov This technique was fundamental in establishing the planar structures of this compound and a variety of related compounds isolated from Spongosorites and Lamellomorpha sponges. ebi.ac.ukacs.orgmdpi.com
A suite of other spectroscopic methods provides complementary structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characteristic of its bisindole chromophore. It typically shows absorption maxima that confirm the presence of the indole rings. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound shows characteristic absorption bands for N-H stretching of the indole and amide groups (around 3400 cm⁻¹), and a strong absorption for the amide carbonyl (C=O) group in the dihydropyrazinone ring (around 1665 cm⁻¹). thieme-connect.commdpi.com
Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules like this compound, which possess a stereocenter, ECD spectroscopy is vital for determining the absolute configuration. mdpi.com By comparing the experimental ECD spectrum with spectra predicted by theoretical calculations (such as Time-Dependent Density Functional Theory, or TDDFT), the absolute stereochemistry (R or S) at the chiral center can be assigned. mdpi.comnih.govresearchgate.net This was critical in defining the configurations of various hamacanthin isomers and analogues. nih.govacs.org
Table 2: Summary of Spectroscopic Techniques for this compound Elucidation
| Technique | Purpose | Key Findings for this compound Structure |
| NMR | Determines atom connectivity and planar structure. | Confirmed the 3,6-bis(indolyl)dihydropyrazinone backbone. |
| HRESIMS | Provides exact molecular formula. | Confirmed elemental composition (C₂₀H₁₄Br₂N₄O) and bromine presence. |
| IR | Identifies functional groups. | Showed N-H (indole, amide) and C=O (amide) absorptions. thieme-connect.com |
| UV-Vis | Characterizes the chromophore system. | Revealed absorptions characteristic of the bisindole structure. mdpi.comnih.gov |
| ECD | Determines absolute stereochemistry. | Used to assign the R/S configuration at the chiral center. mdpi.comnih.gov |
Computational Methods in Structural Assignment (e.g., TDDFT Calculations)
The definitive structural assignment of complex natural products like this compound and its related alkaloids often requires a combination of experimental spectroscopic data and high-level computational analysis. researchgate.netnih.gov Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful tool in this context, particularly for confirming stereochemistry and elucidating electronic structures. researchgate.netrsc.orgrsc.org
In the study of bisindole alkaloids isolated from the New Zealand deep-sea sponge Lamellomorpha strongylata, researchers determined the structures of numerous compounds, including seco-analogs of hamacanthin alkaloids, by analyzing a comprehensive set of spectroscopic data—NMR, MS, UV, IR, and Electronic Circular Dichroism (ECD)—in conjunction with high-level TDDFT calculations. researchgate.netnih.gov This integrated approach is crucial for correlating the calculated theoretical spectra with the experimentally observed data, thereby providing a high degree of confidence in the assigned structures. nih.gov
While the initial structure of this compound was primarily determined by NMR, the application of TDDFT calculations in the analysis of closely related analogs underscores its importance in the field. nih.govnih.gov These computational methods are instrumental in resolving ambiguities that may arise from spectroscopic data alone, especially for complex molecules with multiple stereocenters or unusual electronic properties. researchgate.netnih.gov The total synthesis of this compound and B has also utilized such computational approaches to confirm the structures of synthetic intermediates and final products. researchgate.net
Biosynthetic Pathways and Precursors of Hamacanthin a
Proposed Biosynthetic Origins from Amino Acids
The fundamental building blocks for indole (B1671886) alkaloids, including Hamacanthin A, are primarily derived from amino acids. Tryptophan is widely recognized as the principal amino acid precursor for the indole moiety found in a vast array of indole alkaloids ebi.ac.uknih.gov. Tryptophan itself is synthesized through a complex metabolic pathway starting from chorismate, an intermediate in the shikimic acid pathway, involving key compounds like anthranilate and indole-3-glycerol-phosphate nih.gov.
This compound, being a bis-indole alkaloid, suggests the involvement of two indole-derived units. While specific biosynthetic enzymes for this compound are not extensively detailed in the available literature, the structure implies that tryptophan or a closely related indole derivative serves as the precursor for both indole rings. Synthetic approaches have identified key indole-derived precursors such as 1-(1H-indol-3-yl)ethane-1,2-diamine thieme-connect.comresearchgate.netresearchgate.net, which likely originates from tryptophan and contributes to the diamine portion of the molecule that forms the central ring system.
Table 3.1: Primary Amino Acid Precursor and Key Indole-Derived Precursors
| Compound Name | Role in Biosynthesis/Synthesis | Origin/Relationship to Tryptophan |
| Tryptophan | Fundamental precursor for indole alkaloids | Synthesized from chorismate via shikimic acid pathway ebi.ac.uknih.gov |
| Indole | Core structural motif | Derived from tryptophan |
| 1-(1H-indol-3-yl)ethane-1,2-diamine | Key precursor for bis-indole alkaloid synthesis | Indole-derived diamine precursor thieme-connect.comresearchgate.netresearchgate.net |
Enzymatic Transformations and Key Intermediates
The precise enzymatic machinery and specific intermediates involved in the biosynthesis of this compound within marine sponges are not comprehensively elucidated in the provided literature. However, general principles of indole alkaloid biosynthesis offer insights into potential transformations. For instance, in other indole alkaloid pathways, enzymes like prenyltransferases are known to add prenyl groups to indole substrates u-tokyo.ac.jprsc.orgmdpi.com. While this compound does not feature prenyl substituents, its formation likely involves enzymatic cyclization and amidation reactions to construct the central piperazine (B1678402) or dihydropyrazinone ring system.
Research into the biosynthesis of marine natural products is an evolving field, and the identification of specific enzymes and intermediates for complex molecules like this compound often requires dedicated biochemical and genetic studies. The complex structures of marine alkaloids suggest sophisticated enzymatic pathways that may involve oxidative couplings, cyclizations, and functional group modifications, potentially utilizing enzymes such as monooxygenases, reductases, and cyclases.
Chemoenzymatic Synthesis Approaches Guided by Biosynthesis
While direct chemoenzymatic synthesis of this compound utilizing its specific biosynthetic enzymes has not been widely reported, chemical synthesis strategies have often been inspired by proposed biosynthetic pathways, a concept known as bio-mimetic synthesis. These approaches aim to replicate or mimic the logic of natural enzymatic transformations using chemical reagents.
Several total syntheses of this compound and its analogues have been reported, highlighting key chemical transformations that could potentially be mimicked by enzymes. For example, the synthesis often involves the preparation of indole-derived diamine precursors, such as 1-(1H-indol-3-yl)ethane-1,2-diamine, which are then cyclized and amidated thieme-connect.comresearchgate.netresearchgate.netrsc.org. One notable synthetic strategy involves the oxidative amidation and chemoselective heterocycloannulation of precursors like 2,2-dibromo-1-(1H-indol-3-yl)ethanone with 1-(1H-indol-3-yl)ethane-1,2-diamine thieme-connect.com. Another approach utilizes the cyclization and transamidation of N-(2-aminoethyl)-2-oxoethanamide derived from (S)-indolylglycinol researchgate.netrsc.org.
The field of chemoenzymatic synthesis, which synergistically combines biocatalysis with traditional organic synthesis, offers a powerful platform for accessing complex natural products mdpi.comnih.gov. While specific enzymes for this compound biosynthesis are yet to be harnessed for its synthesis, the principles of using enzymes for regioselective and stereoselective transformations could be applied to key steps in its chemical synthesis in the future. This could involve employing enzymes for specific cyclizations, oxidations, or functional group introductions, thereby streamlining synthetic routes and potentially improving efficiency and stereocontrol.
Table 3.3: Key Chemical Precursors and Synthetic Strategies for this compound
| Precursor/Intermediate | Synthetic Strategy | Reference(s) |
| 1-(1H-indol-3-yl)ethane-1,2-diamine | Oxidative amidation–chemoselective heterocycloannulation with 2,2-dibromo-1-(1H-indol-3-yl)ethanone thieme-connect.com | thieme-connect.com |
| N-(2-aminoethyl)-2-oxoethanamide (derived from (S)-indolylglycinol) | Cyclization and transamidation | researchgate.netrsc.org |
| Ketoamide intermediates | Bio-mimetic cyclization | rsc.org |
| Indole-3-yl fragments | Building blocks for constructing the bis-indole system and central ring | thieme-connect.comresearchgate.netrsc.org |
Compound List:
this compound
Tryptophan
Indole
1-(1H-indol-3-yl)ethane-1,2-diamine
N-(2-aminoethyl)-2-oxoethanamide
2,2-dibromo-1-(1H-indol-3-yl)ethanone
(S)-indolylglycinol
Structure Activity Relationship Sar Studies of Hamacanthin a and Its Analogues
Impact of Indole (B1671886) Ring Substituents on Biological Activities (N-1 and C-6 positions)
The substitution patterns on the indole rings significantly influence the biological activity of hamacanthin analogues. While specific SAR studies focusing exclusively on N-1 position modifications of hamacanthins are not extensively detailed in the reviewed literature, the C-6 position, particularly with halogen substituents, has been implicated in activity. Hamacanthin A itself is characterized as (6R)-3,6-bis(6-bromoindol-3-yl)-5,6-dihydro-2(1H)-pyrazinone nih.gov, indicating the presence of a bromine atom at the C-6 position of both indole rings.
Research on related indole derivatives suggests that halogenation, particularly at the C-5 position of the indole ring, is critical for potent antifungal activity. For instance, studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives found that substituents like iodine (I), chlorine (Cl), or bromine (Br) at position 5 of the indole ring are crucial for good antifungal activity mdpi.com. Compounds with substitution at position 5 were generally more active than those substituted at positions 6 or 7 mdpi.com. While this specific finding pertains to oxindole derivatives, it highlights the general importance of halogenation at specific positions on the indole nucleus for modulating bioactivity. Furthermore, dihalogenated compounds often exhibit enhanced biological activity compared to their monohalogenated counterparts mdpi.com. Hamacanthins, with bromine atoms typically at the C-6 position, demonstrate potent antibacterial activity against Staphylococcus aureus (including MRSA) and significant antifungal activity against pathogenic fungi jst.go.jpacs.org.
Table 1: Impact of Indole Ring Halogenation on Antimicrobial Activity
| Compound Class/Analogue | Indole Ring Substitution | Primary Activity Observed | Reference(s) |
| This compound | 6-Bromo | Potent antifungal, significant antibacterial (MRSA) | nih.govjst.go.jpacs.org |
| Related Hamacanthins | 6-Bromo | Antibacterial (MRSA), antifungal | jst.go.jpcapes.gov.brresearchgate.net |
| Indole Derivatives | C-5 Halogenation (Br, Cl, I) | Enhanced antifungal activity | mdpi.com |
| Indole Derivatives | C-6 Halogenation (Br) | Potent antifungal | mdpi.com |
| Indole Derivatives | Dihalogenated | Enhanced biological activity | mdpi.com |
Role of the Pyrazinone Linker Moiety in Bioactivity
The central pyrazinone or dihydropyrazinone ring serves as the linker connecting the two indole moieties in hamacanthins ontosight.airesearchgate.netmdpi.comunipa.itresearchgate.netacs.org. This heterocyclic scaffold is a defining structural feature of the hamacanthin class and plays a critical role in their biological activities. Molecular modeling studies have identified the pyrazin-2(1H)-one scaffold as a core binding motif within the ATP pocket of receptor tyrosine kinases (RTKs) semanticscholar.orgoalib.com. This interaction is fundamental to their potential as anti-cancer agents, particularly as inhibitors of platelet-derived growth factor receptor (PDGFR) semanticscholar.orgoalib.com.
The pyrazinone linker distinguishes hamacanthins from other bis-indole alkaloid classes like topsentins (which feature imidazole (B134444) or ketoimidazole linkers) and dragmacidins (which possess piperazine (B1678402) or pyrazinone linkers) researchgate.netacs.org. This structural variation in the linker contributes to the differential biological profiles observed among these classes. For instance, the pyrazinone moiety in hamacanthins is specifically implicated in their ability to act as potent PDGFR inhibitors, a property not as directly attributed to the linkers of other bis-indole classes in the same context semanticscholar.orgoalib.com.
Table 2: Role of the Pyrazinone Linker in Hamacanthin Bioactivity
| Compound Class | Linker Moiety | Key Biological Target/Activity | Reference(s) |
| Hamacanthins | Pyrazinone/Dihydropyrazinone | Core binding motif in ATP pocket of RTKs; PDGFR inhibition; Anti-cancer activity | ontosight.aiunipa.itacs.orgsemanticscholar.orgoalib.com |
| Topsentins | Imidazole/Ketoimidazole | Antibacterial, Cytotoxic, SrtA Inhibition | researchgate.netresearchgate.netacs.orgcapes.gov.br |
| Dragmacidins | Piperazine/Pyrazinone | Antibacterial (MRSA), Anti-mycobacterial, Protein Phosphatase Inhibition | researchgate.netacs.orgnih.govmdpi.com |
Stereochemical Influences on Pharmacological Profiles
Stereochemistry plays a pivotal role in the biological activity of many natural products, including indole alkaloids. Hamacanthins possess chiral centers, and their stereochemistry can influence their interaction with biological targets. Both R and S isomers have been isolated for some hamacanthins, whereas only a single stereoisomer has been identified for dihydrohamacanthins researchgate.net. The synthesis of the (-)-antipode of this compound, specifically the (6R) configuration, has been described nih.gov.
While detailed studies on the stereochemical impact on hamacanthin activity are limited in the provided literature, general principles suggest that specific stereoisomers may exhibit differential binding affinities to targets, leading to varied pharmacological outcomes. For instance, in other chiral natural compounds, stereochemistry has been shown to affect target binding, metabolism, distribution, and uptake mediated by specific transport systems, ultimately influencing potency and pharmacokinetic profiles mdpi.com. Therefore, the precise stereochemical configuration of hamacanthins is likely to be a critical determinant of their efficacy and mechanism of action.
Comparative SAR with Other Bisindole Alkaloid Classes (Topsentins, Dragmacidins)
Hamacanthins share structural similarities with other marine bis-indole alkaloids, notably topsentins and dragmacidins, differing primarily in their linker moieties and substitution patterns. Comparative SAR studies reveal distinct biological activity profiles for these classes.
Antimicrobial Activity: Hamacanthins generally exhibit more potent antibacterial activity than topsentins jst.go.jpcapes.gov.brresearchgate.net. This compound, in particular, shows strong inhibitory effects against pathogenic fungi, whereas topsentins are often inactive against fungal growth jst.go.jpcapes.gov.br. Both hamacanthins and dragmacidins have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) jst.go.jpacs.orgmdpi.com.
Cytotoxicity: All three classes, hamacanthins, topsentins, and dragmacidins, have been reported to possess cytotoxic activities against various cancer cell lines researchgate.netresearchgate.netnih.govmdpi.com.
Linker Differences and Target Specificity: The nature of the linker moiety is a key differentiator. Topsentins utilize imidazole or ketoimidazole linkers, hamacanthins employ pyrazinone or dihydropyrazinone linkers, and dragmacidins feature piperazine or pyrazinone linkers researchgate.netacs.org. These variations in the linker contribute to distinct target specificities. For example, the pyrazinone scaffold of hamacanthins is recognized for its role in inhibiting receptor tyrosine kinases like PDGFR semanticscholar.orgoalib.com, suggesting a specific mechanism of action driven by this linker.
Other Activities: Beyond antimicrobial and cytotoxic effects, these bis-indole alkaloid classes have also been associated with antiviral, antiplasmodial, and anti-inflammatory activities researchgate.netresearchgate.netnih.govmdpi.com. Specifically, some hamacanthins and topsentins have been evaluated for their inhibitory activity toward Staphylococcus aureus sortase A (SrtA), an enzyme crucial for bacterial virulence capes.gov.br.
Table 3: Comparative SAR of Hamacanthins, Topsentins, and Dragmacidins
| Feature | Hamacanthins | Topsentins | Dragmacidins |
| Linker Type | Pyrazinone / Dihydropyrazinone | Imidazole / Ketoimidazole | Piperazine / Pyrazinone |
| Indole Substituents | Typically 6-bromo-1H-indol-3-yl | Variable, often brominated | Variable, often brominated |
| Antimicrobial Activity | Potent antifungal, potent antibacterial (MRSA) | Weak to inactive antifungal, moderate antibacterial | Potent antibacterial (MRSA), anti-mycobacterial |
| Cytotoxicity | Moderate to significant | Moderate to significant | Moderate to significant |
| Other Activities | Anti-inflammatory, SrtA inhibition | Anti-inflammatory, SrtA inhibition | Protein Phosphatase inhibition |
| Key Target Association | RTKs (e.g., PDGFR) inhibition | SrtA inhibition | Protein Phosphatase inhibition |
Compound List:
this compound
Hamacanthin B
Topsentins
Dragmacidin
Dragmacidin A
Dragmacidin B
Dragmacidin C
Dragmacidin D
Dragmacidin E
Dragmacidin F
Dragmacidin G
Bromotopsentin
Dihydrodeoxybromotopsentin
Nortopsentin
Nortopsentins
Spongotine
Spongotine A
Spongotine C
Mechanistic Investigations of Hamacanthin A S Preclinical Biological Activities
Anti-angiogenic Mechanisms
Studies centered on 6″-debromohamacanthin A (DBHA), a significant analog of this compound, have demonstrated potent anti-angiogenic effects. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. DBHA has been shown to disrupt angiogenesis by interfering with several crucial steps in the vascular formation process.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central to the initiation of angiogenesis. The binding of VEGF to VEGFR2 triggers a signaling cascade that promotes the proliferation and migration of endothelial cells. Research indicates that 6″-debromothis compound targets this critical axis. It has been observed that DBHA suppresses the VEGFR2-mediated signaling pathway, thereby inhibiting the downstream effects initiated by VEGF. This inhibition is a key event in its anti-angiogenic activity, effectively cutting off a primary stimulus for new blood vessel formation.
Modulation of PI3K/AKT/mTOR Pathway Activity
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial downstream effector of VEGFR2 signaling and plays a vital role in cell survival, proliferation, and angiogenesis. Evidence suggests that the anti-angiogenic activity of 6″-debromothis compound is associated with the suppression of this pathway. By inhibiting the VEGFR2-mediated PI3K/AKT/mTOR signaling cascade, DBHA can effectively halt the molecular signals that drive the growth and survival of endothelial cells.
Suppression of Endothelial Cell Proliferation, Migration, and Tube Formation
The formation of new blood vessels is a complex process that involves the proliferation, migration, and differentiation of endothelial cells into tube-like structures. In vitro studies using human umbilical vascular endothelial cells (HUVEC) have shown that 6″-debromothis compound significantly inhibits VEGF-induced cell proliferation, migration, and the formation of these capillary-like structures. This demonstrates a direct inhibitory effect on the functional activities of endothelial cells that are essential for angiogenesis.
Effects of 6″-debromothis compound on Endothelial Cell Functions
| Biological Process | Effect of 6″-debromothis compound | Cell Model |
|---|---|---|
| Proliferation | Significant Inhibition | Human Umbilical Vascular Endothelial Cells (HUVEC) |
| Migration | Significant Inhibition | Human Umbilical Vascular Endothelial Cells (HUVEC) |
| Tube Formation | Significant Inhibition | Human Umbilical Vascular Endothelial Cells (HUVEC) |
Inhibition of Microvessel Sprouting in Ex Vivo Models
To further validate its anti-angiogenic potential, the effects of 6″-debromothis compound have been examined in ex vivo models, which provide a more physiologically relevant environment than cell culture. In mouse aortic ring assays, DBHA has been shown to suppress the sprouting of microvessels. This inhibition of neovascularization in an organotypic culture model reinforces the significant anti-angiogenic properties of this this compound analog.
Cellular Mechanism of Antiproliferative and Apoptotic Effects in Cancer Cell Lines
Hamacanthins, as a class of bis(indole) alkaloids, have been reported to possess cytotoxic activities against various human cancer cell lines. While the precise antiproliferative mechanisms of this compound are still under detailed investigation, the activities of structurally related bis(indole) alkaloids provide significant insights into its potential modes of action, particularly concerning the disruption of the cell cycle.
Cell Cycle Arrest (e.g., G2/M Phase Stagnation, G0-G1 Accumulation)
The cell cycle is a series of events that leads to cell division and replication. A common mechanism for anticancer agents is to induce cell cycle arrest at specific checkpoints, preventing the proliferation of malignant cells. Studies on other bis(indole) alkaloids have shown a clear impact on cell cycle progression. For instance, the indolomonoterpenic alkaloid Isostrychnopentamine has been demonstrated to cause cell cycle arrest in the G2/M phase in human colon cancer cells. This phase is a critical checkpoint for DNA integrity before cell division.
Reported Cell Cycle Effects of Related Alkaloids
| Compound Class | Specific Compound Example | Observed Effect | Cancer Cell Line |
|---|---|---|---|
| Indolomonoterpenic Alkaloid | Isostrychnopentamine | G2/M Phase Arrest | HCT-116 and HCT-15 (Colon) |
| Phenanthroindolizidine Alkaloids | Synthetic Derivatives | G2/M Phase Arrest | Not specified |
| Phenanthroindolizidine Alkaloid | Antofine | G0/G1 Phase Arrest | HCT-116 (Colon) |
The G2/M arrest prevents cells from entering mitosis, ultimately leading to apoptosis or programmed cell death. Similarly, arrest in the G0/G1 phase, as seen with the phenanthroindolizidine alkaloid antofine, prevents the initiation of DNA synthesis. Given that 6″-debromothis compound exhibits cytotoxicity against several human cancer cell lines, it is plausible that its antiproliferative action involves the induction of cell cycle arrest, a mechanism consistent with other members of the broader alkaloid family. However, direct experimental evidence confirming the specific phase of cell cycle arrest induced by this compound is not yet available.
Cyclin-Dependent Kinase (CDK1) Activity Inhibition
The direct inhibitory effect of this compound on Cyclin-Dependent Kinase 1 (CDK1) has not been extensively documented in publicly available research. However, the broader class of pyrazin-2(1H)-ones, which constitutes the core scaffold of hamacanthins, has been identified as a promising lead for the development of potent adenosine triphosphate (ATP) competitive protein kinase inhibitors. nih.gov
Research into marine-derived hamacanthins has led to the exploration of their potential as inhibitors of receptor tyrosine kinases (RTKs), such as the platelet-derived growth factor receptor (PDGFR), which are crucial targets in cancer therapy. nih.gov Structure-based design studies have focused on the pyrazin-2(1H)-one core as a key binding motif within the ATP pocket of these kinases. nih.gov This suggests a potential, though currently unconfirmed, for this compound to interact with the ATP-binding site of kinases like CDK1, a key regulator of the cell cycle. Further enzymatic assays would be necessary to specifically determine the inhibitory activity of this compound against CDK1.
Apoptosis Induction Pathways (e.g., Phosphatidylserine Externalization, DNA Fragmentation, Chromatin Condensation)
While direct studies detailing the full apoptotic pathway induced by this compound are limited, research on related bis-indole alkaloids provides insights into potential mechanisms. For instance, certain compounds within the topsentin (B55745) family, which share structural similarities with hamacanthins, have been shown to induce cellular apoptosis. researchgate.net The anti-proliferative mechanism of these related compounds has been linked to the externalization of phosphatidylserine on the cell membrane, a key indicator of early-stage apoptosis. researchgate.net
Phosphatidylserine, normally confined to the inner leaflet of the plasma membrane, flips to the outer leaflet during apoptosis, serving as a signal for phagocytic cells to engulf the dying cell. nih.gov The induction of this event by compounds structurally related to this compound suggests a possible pro-apoptotic mechanism. researchgate.net However, specific investigations into this compound-induced DNA fragmentation and chromatin condensation, which are characteristic late-stage apoptotic events, have not been reported.
Modulation of Anti-Apoptotic Proteins (e.g., Survivin)
Currently, there is no direct scientific evidence to suggest that this compound modulates the expression or activity of anti-apoptotic proteins such as survivin. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in both cell division and the inhibition of apoptosis, making it a significant target in cancer research. researchgate.netnih.govmdpi.comnih.gov While many natural compounds exert their anticancer effects by down-regulating survivin, leading to apoptosis, the specific interaction of this compound with this protein remains an area for future investigation.
Antimicrobial Mode of Action
This compound and its analogues have demonstrated a range of antimicrobial activities, targeting both bacterial and fungal pathogens. rsc.org The mechanisms underlying these effects are multifaceted and are an active area of research.
Inhibition of Sortase A Activity in Bacterial Pathogens (e.g., Staphylococcus aureus)
One of the key antibacterial mechanisms identified for the hamacanthin class of compounds is the inhibition of Sortase A (SrtA). nih.gov SrtA is a crucial enzyme in many Gram-positive bacteria, including the significant human pathogen Staphylococcus aureus. frontiersin.org This enzyme is responsible for anchoring virulence factors to the bacterial cell wall, a critical step in pathogenesis, including adhesion and biofilm formation. nih.govfrontiersin.org
Derivatives of hamacanthin have been shown to possess inhibitory activity against S. aureus SrtA, although their potency is reported to be slightly less than that of the related topsentins. nih.gov By inhibiting SrtA, these compounds can effectively disarm the bacteria, reducing their virulence without directly killing them, which may reduce the likelihood of resistance development. nih.gov The strong antibacterial effects of hamacanthin derivatives, however, may limit their utility as purely anti-virulence therapies. nih.gov
Antifungal Mechanisms Against Pathogenic Fungi (e.g., Candida albicans, Cryptococcus neoformans)
The initial discovery of this compound highlighted its role as a growth inhibitor of the pathogenic fungi Candida albicans and Cryptococcus neoformans. nih.gov These two opportunistic fungi are significant causes of morbidity and mortality, particularly in immunocompromised individuals.
While the precise molecular mechanism of this compound's antifungal action has not been fully elucidated, its ability to inhibit the growth of these fungi points towards interference with essential cellular processes. Potential mechanisms could include disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with key metabolic pathways, which are common modes of action for antifungal agents. nih.govmdpi.com
Antifungal Activity of this compound
| Fungal Pathogen | Reported Activity |
|---|---|
| Candida albicans | Growth Inhibitor nih.gov |
| Cryptococcus neoformans | Growth Inhibitor nih.gov |
Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Bacteria
The hamacanthin family of bis-indole alkaloids exhibits broad-spectrum antibacterial properties. rsc.org Studies on synthetic analogues of Hamacanthin B have demonstrated their efficacy against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium. nih.gov
The structural features of these compounds, such as the unsaturation of the central heterocyclic ring and bromine substitution on the indole (B1671886) moiety, have been found to enhance their antibacterial activities. nih.gov While the exact mechanisms are not fully detailed for this compound, the activity of its analogues against both Gram-positive and Gram-negative bacteria suggests a mode of action that can overcome the structural differences in the cell envelopes of these two bacterial types. This could involve targeting fundamental cellular processes like DNA replication, protein synthesis, or metabolic pathways.
Antibacterial Spectrum of Hamacanthin Analogues
| Bacterial Pathogen | Gram Stain | Reported Activity of Analogues |
|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Positive | Active nih.gov |
| Escherichia coli | Negative | Active nih.gov |
| Enterococcus faecalis | Positive | Active nih.gov |
Antiviral Mechanisms
Preclinical research has identified this compound and its derivatives as possessing notable antiviral properties, particularly against phytopathogens. The primary mechanism elucidated to date involves the disruption of viral assembly, a critical step in the viral replication cycle.
Interference with Viral Protein Assembly (e.g., Tobacco Mosaic Virus Coat Protein (TMV CP))
Studies have demonstrated that derivatives of this compound can effectively interfere with the assembly of the Tobacco Mosaic Virus (TMV). This interference is crucial as the proper assembly of the viral capsid, composed of coat proteins (CP), is essential for protecting the viral genome and facilitating infection. Research involving a synthesized derivative of 6″-debromothis compound, compound 13h, revealed through transmission electron microscopy that it disrupts the formation of intact TMV particles. This derivative was shown to interfere with the assembly process of the TMV coat protein and viral RNA, preventing the formation of the characteristic rod-shaped virions.
Binding to Viral Components
The interference with viral assembly is predicated on the direct interaction between hamacanthin derivatives and viral components. Molecular docking and fluorescence titration experiments have been employed to investigate these interactions at a molecular level. The findings indicate that a derivative of 6″-debromothis compound, compound 13h, can directly bind to the Tobacco Mosaic Virus coat protein (TMV CP) researchgate.net. This binding is a key step in inhibiting the subsequent assembly of the virus. The specific interactions between the hamacanthin derivative and the amino acid residues of the TMV CP are thought to induce conformational changes or steric hindrance that prevents the proper oligomerization of the coat proteins around the viral RNA.
Other Enzyme Inhibition Mechanisms
Beyond its antiviral activities, the hamacanthin scaffold has been investigated for its potential to inhibit various host-cell enzymes, revealing a broader spectrum of biological activity. These investigations have primarily focused on protein kinases, which are critical regulators of cellular signaling pathways.
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition
The pyrazin-2(1H)-one core structure, which is a key component of hamacanthins, has been identified through molecular modeling as a promising scaffold for the development of inhibitors targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs), such as the Platelet-Derived Growth Factor Receptor (PDGFR). Based on this, a series of hamacanthin-derived pyrazin-2(1H)-ones were synthesized and evaluated for their ability to inhibit PDGFRβ. These derivatives were found to be potent, ATP-competitive inhibitors of PDGFRβ, with some compounds exhibiting IC50 values in the sub-micromolar range in enzymatic assays. This line of research highlights the potential of the hamacanthin framework in the design of targeted anti-cancer agents, as aberrant PDGFR signaling is a known driver of various malignancies.
Mitogen-Activated Protein Kinases (MAPKs) Inhibition (p38, ERK, SAPK/JNK)
The broader class of bisindole alkaloids, to which hamacanthins belong, has been shown to regulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway researchgate.net. More specifically, a study on (R)-6′-debromothis compound demonstrated its ability to inhibit the Vascular Endothelial Growth Factor (VEGF)-induced expression of several MAPKs, namely p38, ERK, and SAPK/JNK nih.gov. The MAPK pathways are crucial for a variety of cellular processes, including proliferation, differentiation, and stress responses, and their dysregulation is implicated in numerous diseases, including cancer. While this study points to an indirect regulatory effect on MAPK expression, it suggests a potential avenue for hamacanthin derivatives in modulating these critical signaling cascades. Further research is required to determine if this compound or its derivatives can directly inhibit the enzymatic activity of these kinases.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Interaction
Recent reviews on the biological activities of bisindole alkaloids have suggested a potential link to the Glycogen Synthase Kinase-3 Beta (GSK-3β) signaling pathway researchgate.net. Some compounds within this class have been found to induce apoptosis in cancer cells through mechanisms associated with GSK-3β researchgate.net. GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Although direct interaction studies between this compound and GSK-3β have not yet been reported, the findings from related bisindole alkaloids suggest that this is a plausible area for future investigation to further elucidate the mechanistic underpinnings of hamacanthins' biological activities.
Cholinesterase, Tyrosinase, Amylase, and Glucosidase Inhibition
Extensive literature searches did not yield specific studies investigating the inhibitory effects of this compound on cholinesterase, tyrosinase, amylase, or glucosidase. While marine-derived alkaloids as a broad class have been noted for a wide range of biological activities, including anti-cholinesterase effects, specific data for this compound is not available in the reviewed scientific literature. Research on bis-indole alkaloids, the class of compounds to which this compound belongs, has primarily focused on other bioactivities such as antimicrobial and cytotoxic effects.
Consequently, there are no detailed research findings or data, including IC50 values, to report for the direct inhibitory action of this compound on these specific enzymes. Further research is required to determine if this compound possesses any activity against cholinesterase, tyrosinase, amylase, or glucosidase.
Pancreatic Lipase Inhibition
Similarly, a thorough review of published scientific studies reveals a lack of research into the effects of this compound on the activity of pancreatic lipase. While the inhibition of pancreatic lipase is a known mechanism for some natural products in the context of anti-obesity research, specific investigations into this compound for this biological activity have not been reported. The current body of scientific literature on this compound has primarily detailed its antifungal and antibacterial properties. Therefore, no data on the mechanistic action or inhibitory concentrations (such as IC50 values) of this compound against pancreatic lipase is available. This represents a gap in the current understanding of the full spectrum of this compound's biological activities.
Synthetic Modification and Derivatization of Hamacanthin a
Design and Synthesis of Novel Hamacanthin Analogues
The design and synthesis of novel hamacanthin A analogues have focused on modifications of the core bis-indole alkaloid structure. Key strategies involve altering substituents on the indole (B1671886) rings, modifying the piperazinone core, and introducing different linking moieties.
One notable approach has been the structural simplification of the natural product. For instance, 6″-debromothis compound was used as a parent structure to synthesize a series of derivatives. acs.orgnih.gov These efforts have led to the creation of compounds with varied biological activities, including antiviral and antifungal properties. acs.orgnih.gov Synthetic routes often involve the preparation of key intermediates, such as 1-(1H-indol-3-yl)ethane-1,2-diamines, which are precursors to the hamacanthin B class of marine bisindole alkaloids. researchgate.net
Researchers have also explored the replacement of the central ring system with other heterocyclic scaffolds, such as 1,2,4-oxadiazole (B8745197) and 7-azaindole, leading to nortopsentin analogues with significant cytotoxicity against various cancer cell lines. nih.gov The introduction of different functional groups, like thiophene (B33073) and pyrazole (B372694), has also been investigated to create bisindole derivatives with unique biological profiles. nih.gov
| Analogue/Derivative Class | Key Synthetic Modification | Reported Biological Activity Focus | Reference |
|---|---|---|---|
| 6″-debromothis compound derivatives | Removal of the bromine atom at the 6″ position and further derivatization. | Antiviral and antifungal. | acs.orgnih.gov |
| Nortopsentin analogues | Replacement of the central imidazole (B134444) ring with 1,2,4-oxadiazole or 7-azaindole. | Cytotoxicity against cancer cell lines. | nih.gov |
| Bisindole thiophene/pyrazole derivatives | Replacement of the central core with thiophene or pyrazole rings. | Anticancer. | nih.gov |
| Hamacanthin B class alkaloids | Total synthesis of debromohamacanthin B derivatives. | Cytotoxic, antimicrobial, and fungicidal. | researchgate.net |
Scaffold Simplification and Hybrid Compound Development
Scaffold simplification is a key strategy in medicinal chemistry to create analogues that are easier to synthesize while retaining or improving biological activity. acs.org In the context of this compound, this approach has led to the development of derivatives containing just the core indole and piperazinone moieties, which have shown promising antiviral and anti-phytopathogenic fungus activities. acs.orgnih.govfrontiersin.org This simplification makes the synthesis more feasible for large-scale production and allows for a more straightforward exploration of structure-activity relationships (SAR).
The development of hybrid compounds represents another innovative strategy. This involves combining the pharmacophoric elements of this compound with other known bioactive molecules to create a single molecule with potentially synergistic or multi-target effects. rsc.orgmdpi.com For example, hybrid compounds have been designed by incorporating fragments from other natural products or synthetic drugs known to have specific biological activities. mdpi.comnih.govnih.gov This approach aims to enhance the therapeutic potential and overcome challenges like drug resistance. mdpi.com
Chemoinformatics and Computational Design of Analogues
Chemoinformatics and computational tools play a crucial role in the rational design of novel this compound analogues. mdpi.comnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand the correlation between the chemical structure of the analogues and their biological activity. researchgate.netnih.govresearchgate.netsciepub.comnih.gov
Molecular docking simulations are used to predict the binding interactions of designed analogues with their putative biological targets. nih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for synthesis and biological evaluation. mdpi.com These computational approaches help in identifying key structural features responsible for the observed biological effects and guide the design of more potent and selective derivatives. For example, computational analysis has been used to suggest potential biological targets and elucidate mechanisms of action for hamacanthin derivatives. researchgate.net
Biological Evaluation of Synthesized Derivatives
The synthesized derivatives of this compound undergo rigorous biological evaluation to assess their therapeutic potential. acs.orgnih.govnih.govnih.gov This typically involves a battery of in vitro and sometimes in vivo assays to determine their efficacy and selectivity.
A primary goal of derivatization is to enhance the potency and selectivity of this compound. Screening of the synthesized analogues is conducted against a panel of relevant biological targets, such as cancer cell lines, viruses, or fungi. nih.govnih.gov For instance, a series of hamacanthin derivatives were evaluated for their antiviral activities and were found to be more potent than the commercial drug ribavirin (B1680618). acs.orgnih.gov Similarly, certain analogues have demonstrated significant cytotoxicity against various human cancer cell lines, with some showing selectivity towards specific cancer types. nih.gov The results from these screenings are crucial for identifying lead compounds for further development.
| Derivative/Analogue | Screening Assay | Observed Effect | Reference |
|---|---|---|---|
| Compound 13h (a 6″-debromothis compound derivative) | Anti-Tobacco Mosaic Virus (TMV) activity | Higher antiviral activity than ningnanmycin. | acs.orgnih.gov |
| Compounds 1a, 12b, and 12f | Antifungal activity against eight agricultural pathogens | Excellent fungicidal activities. | acs.orgnih.gov |
| Bisindole thiophene derivative 20 | Anticancer activity against 60 human cancer cell lines | Particularly effective against leukemic cell lines. | nih.gov |
| Nortopsentin analogues 47 and 48 | Cytotoxicity against MCF-7, HCT-116, and HeLa cells | Significant cytotoxicity with IC50 values in the micromolar range. | nih.gov |
The structural modifications of this compound can lead to derivatives with altered pharmacological profiles, potentially interacting with new biological targets. researchgate.net Through techniques like molecular docking and target-based screening, researchers can identify these novel targets. nih.gov For example, studies on a hamacanthin derivative, compound 13h, suggested that it binds to the Tobacco Mosaic Virus coat protein (TMV CP), thereby interfering with the viral assembly process. acs.orgnih.gov The exploration of new targets for this compound analogues opens up possibilities for their application in treating a wider range of diseases. The indole moiety, a key component of this compound, is a well-known privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a wide variety of biological targets. rsc.orgresearchgate.net
Advanced Research Methodologies Applied to Hamacanthin a Studies
In Vitro Cellular Models for Biological Activity Assessment
In vitro cellular models provide a controlled environment for assessing the direct biological effects of compounds like Hamacanthin A on specific cell types. These models are crucial for initial screening, dose-response characterization, and understanding molecular mechanisms.
Cancer Cell Line Cytotoxicity Assays (IC50, GI50)
Cytotoxicity assays are fundamental in evaluating the potential of a compound to inhibit or kill cancer cells. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition concentration (GI50) are key metrics used to quantify this activity. These assays typically involve exposing various cancer cell lines to a range of compound concentrations and measuring cell viability or proliferation after a defined incubation period semanticscholar.org.
Hamacanthins, including this compound, have demonstrated moderate cytotoxic activity against cancer cell lines, with reported concentrations for inhibition falling between 1.1 and >20 μg/ml jst.go.jp. Specific studies on related compounds and derivatives provide further quantitative insights. For instance, certain bisindole compounds have shown potent activity against leukemic cell lines with GI50 values ranging from 0.34 to 3.54 µM nih.gov. Similarly, compound 5a exhibited GI50 values between 1.41 and 29.8 µM across various cancer cell lines, with a notable GI50 of 1.41 µM against A549/ATCC non-small cell lung cancer mdpi.com. Derivative I, a fluoroquinolone analog, displayed a mean GI50 of 9.06 µM against cancer cells, while showing reduced toxicity to normal Vero cells (CC50 = 349.03 µM) news-medical.net. These findings highlight the potential of this compound and its structural relatives in cancer therapy by targeting cell proliferation ontosight.ainih.gov.
| Compound/Derivative | Cell Line(s) | Assay Type | Value (IC50/GI50) | Reference |
| Hamacanthins | Various | Cytotoxicity | 1.1 – >20 μg/ml | jst.go.jp |
| Compound 20 | Leukemic lines | Cytotoxicity | 0.34 – 3.54 µM | nih.gov |
| Compound 5a | A549/ATCC | Cytotoxicity | 1.41 µM | mdpi.com |
| Compound 5a | Various | Cytotoxicity | 1.41 – 29.8 µM | mdpi.com |
| Derivative I | Cancer cells | Cytotoxicity | 9.06 µM (GI50) | news-medical.net |
Endothelial Cell Assays (Proliferation, Migration, Tube Formation)
Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including cancer development and metastasis. Endothelial cells are the primary participants in this process promocell.comcellbiolabs.comthermofisher.com. Assays evaluating endothelial cell proliferation, migration, and tube formation are used to assess anti-angiogenic or pro-angiogenic properties of compounds promocell.comthermofisher.com.
Studies have investigated the effects of 6″-debromothis compound (DBHA), a derivative of hamacanthins, on cultured human umbilical vascular endothelial cells (HUVEC) nih.gov. DBHA was found to significantly inhibit vascular endothelial growth factor (VEGF)-induced HUVEC proliferation, migration, and tube formation nih.gov. Furthermore, DBHA suppressed capillary-like structure formation in endothelial-like cells differentiated from mouse embryonic stem cells nih.gov. These in vitro findings suggest that hamacanthins, or their derivatives, can interfere with key steps of angiogenesis by targeting endothelial cell behavior nih.gov.
| Assay Type | Compound/Derivative | Biological Effect | Reference |
| Cell Proliferation (HUVEC) | DBHA | Inhibition | nih.gov |
| Cell Migration (HUVEC) | DBHA | Inhibition | nih.gov |
| Tube Formation (HUVEC) | DBHA | Inhibition | nih.gov |
| Capillary-like Structure Formation | DBHA | Suppression | nih.gov |
Microbial Susceptibility Testing (MIC)
Minimum Inhibitory Concentration (MIC) testing is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism msdmanuals.comidexx.comnih.gov. This assay is crucial for identifying the potency and spectrum of activity of compounds against bacteria and fungi idexx.com.
Hamacanthins, including this compound, have demonstrated significant antimicrobial activity jst.go.jpnih.gov. Specifically, this compound has shown potent inhibitory activity against medically important pathogenic fungi jst.go.jp. Furthermore, this compound and deoxytopsentin (B54002) exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values of less than 12.5 μg/ml jst.go.jp. The hamacanthin class of compounds generally displays more potent antibacterial activity compared to the topsentin (B55745) class jst.go.jpmdpi.com. These findings underscore the potential of this compound as an antimicrobial agent jst.go.jpnih.govmdpi.com.
| Compound | Microorganism | MIC Value | Reference |
| This compound | Medically important pathogenic fungi (general) | Potent inhibition | jst.go.jp |
| This compound | Methicillin-resistant Staphylococcus aureus | < 12.5 μg/ml | jst.go.jp |
| Deoxytopsentin | Methicillin-resistant Staphylococcus aureus | < 12.5 μg/ml | jst.go.jp |
| Hamacanthin class | Bacteria (general) | More potent than topsentin | jst.go.jpmdpi.com |
Ex Vivo and In Vivo Preclinical Models
Preclinical models, including ex vivo and in vivo studies, are essential for evaluating the efficacy and biological relevance of compounds in more complex biological systems that mimic physiological conditions.
Vascular Sprouting Assays (e.g., Mouse Aortic Rings)
The mouse aortic ring assay is a well-established ex vivo model used to study angiogenesis mdpi.comyoutube.comnih.gov. This assay involves culturing segments of the aorta in a three-dimensional matrix, allowing for the observation of microvessel sprouting from the explant mdpi.comyoutube.com. It is considered an effective tool for screening compounds that can promote or inhibit angiogenesis nih.gov.
Research utilizing the mouse aortic ring model has evaluated derivatives of hamacanthins. Specifically, 6″-debromothis compound (DBHA) was shown to potently inhibit microvessel sprouting in this ex vivo system nih.gov. This finding, consistent with its in vitro effects on endothelial cells, suggests that DBHA can suppress angiogenesis at a tissue level nih.gov.
| Assay Type | Compound/Derivative | Biological Effect | Reference |
| Mouse Aortic Ring Assay | DBHA | Inhibition | nih.gov |
Animal Tumor Models (e.g., Nude Mouse Xenografts)
Animal tumor models, particularly nude mouse xenografts, are critical for evaluating the in vivo efficacy of potential anticancer agents elkbiotech.comcriver.comcas.cz. These models involve implanting human cancer cells (xenografts) into immunodeficient mice, typically athymic nude mice, which lack a functional T-cell mediated immune response and can therefore tolerate foreign tissue growth criver.comcas.cz. This allows for the assessment of a compound's ability to inhibit tumor growth, induce apoptosis, or affect tumor progression in a living organism elkbiotech.comcas.cz.
While the specific in vivo antitumor activity of this compound has not been detailed in the provided search results, the methodologies employed in nude mouse xenograft models are standard for preclinical drug evaluation elkbiotech.comcriver.comcas.cz. Related bisindole compounds, such as topsentin B1, have demonstrated in vivo inhibitory effects on tumor models, with specific data points like T/C values indicating efficacy nih.gov. The general utility of nude mouse xenografts lies in their ability to simulate human tumor biology and provide a platform for testing the therapeutic potential of compounds like this compound before progression to clinical trials criver.comcas.cz.
| Model Type | Purpose | Relevance to this compound Studies | Reference |
| Nude Mouse Xenografts | In vivo evaluation of anticancer drug efficacy, tumor growth inhibition | Standard model for preclinical testing; used for tumor response studies | elkbiotech.comcriver.comcas.cz |
| Nude Mouse Xenografts | Simulating human tumor biology for drug efficacy testing | Ideal for xenograft cancer research due to lack of immune rejection | criver.com |
Compound List
this compound
6″-debromothis compound (DBHA)
Deoxytopsentin
Topsentin
Topsentin B1
The information presented here outlines the advanced research methodologies employed to study this compound and its related compounds, highlighting their potential in areas such as cancer therapy and antimicrobial treatment. Further research is ongoing to fully elucidate the therapeutic promise of these marine-derived natural products.
Concluding Remarks and Future Research Directions
Current Understanding of Hamacanthin A's Therapeutic Potential
This compound, a bis-indole alkaloid originally isolated from the deep-water marine sponge Hamacantha sp., has demonstrated a range of promising biological activities, positioning it as a compound of significant interest for therapeutic development. mdpi.comnih.gov It is a member of the hamacanthin class of compounds, which are noted for their potent antimicrobial and cytotoxic properties. vliz.be
Initial research highlighted the potent antifungal activity of this compound against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. nih.gov Subsequent studies have expanded on its bioactivity profile, revealing antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). vliz.be Beyond its antimicrobial properties, this compound and its derivatives have shown potential in oncology. Research has indicated cytotoxic activity against various cancer cell lines. nih.govencyclopedia.pub For instance, a derivative of this compound, 6″-debromothis compound (DBHA), has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis, by targeting the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway. nih.gov This anti-angiogenic activity was observed in human umbilical vascular endothelial cells (HUVEC) and mouse embryonic stem cell-derived endothelial-like cells. nih.gov
The therapeutic potential of this compound extends to antiviral applications as well. nih.gov The diverse biological activities of this compound underscore its potential as a lead compound for the development of new drugs to combat a range of diseases. ontosight.ainih.gov
Challenges in Natural Product-Derived Drug Development
The journey of a natural product like this compound from discovery to a clinically approved drug is fraught with significant challenges. A primary obstacle is the "supply problem," where obtaining sufficient quantities of the compound for preclinical and clinical trials is difficult. mdpi.com Marine sponges, the natural source of hamacanthins, often produce these metabolites in very small amounts. mdpi.com Harvesting large quantities of sponges is not only expensive and logistically challenging, often requiring deep-sea submersibles, but also raises sustainability concerns for marine ecosystems. mdpi.comresearchgate.netnih.gov
To overcome the supply issue, chemical synthesis presents an alternative. However, the complex, polycyclic structure of this compound makes its total synthesis a complicated and often low-yielding process. ontosight.airesearchgate.net While synthetic routes have been developed, optimizing them for large-scale, cost-effective production remains a hurdle. researchgate.netmdpi.com
Another significant challenge lies in the inherent biological and chemical complexity of marine natural products. While they offer novel chemical scaffolds and mechanisms of action, this complexity can also lead to difficulties in understanding their precise molecular targets and potential off-target effects. nih.govmdpi.com Furthermore, advancing any new compound through the rigorous drug development pipeline requires extensive preclinical and clinical studies to demonstrate safety and efficacy, a long and costly endeavor. ontosight.ai
Prospective Research Avenues for this compound and its Derivatives
Future research on this compound and its analogs is poised to explore several exciting directions. A key area of focus will be the continued design and synthesis of novel derivatives to enhance potency and selectivity for specific therapeutic targets, while also improving their pharmacological properties. nih.govmdpi.com The development of more efficient and scalable synthetic methodologies, potentially utilizing techniques like microwave-assisted synthesis, will be crucial for producing sufficient quantities of these compounds for in-depth biological evaluation. researchgate.netmdpi.com
Further elucidation of the molecular mechanisms underlying the diverse biological activities of this compound is a critical research avenue. nih.gov For example, while the anti-angiogenic mechanism of a derivative has been partially uncovered, a deeper understanding of how this compound and its analogs exert their cytotoxic and antimicrobial effects is needed. nih.gov This includes identifying specific protein targets and signaling pathways they modulate. Modeling studies have suggested that the core structure of hamacanthins can bind to the ATP binding pocket of receptor tyrosine kinases, presenting a clear strategy for designing potent inhibitors of targets like PDGFRβ. mdpi.com
Exploring the full spectrum of therapeutic applications for this compound derivatives is another promising area. Given its demonstrated anti-infective and anti-cancer properties, further studies could investigate its potential against a broader range of pathogens, including drug-resistant strains, and various types of cancer. vliz.beencyclopedia.pubnih.gov Additionally, the anti-inflammatory properties of related bis-indole alkaloids suggest that this could be another therapeutic area worth investigating for hamacanthins. nih.gov
Integration of Omics Data for Comprehensive Mechanistic Insights
To gain a holistic understanding of this compound's mechanism of action and its effects on biological systems, the integration of multi-omics data is an indispensable future direction. frontiersin.orgnih.gov This approach involves combining data from various high-throughput technologies such as genomics, transcriptomics, proteomics, and metabolomics to create a more complete picture of the cellular response to the compound. frontiersin.orgnih.gov
By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with this compound, researchers can identify the key pathways and molecular networks that are perturbed. nih.govcmbio.io This can help to pinpoint the primary targets of the compound and uncover previously unknown mechanisms of action. For instance, integrating transcriptomic and proteomic data could reveal how this compound affects the expression and activity of proteins involved in cell cycle regulation, apoptosis, or angiogenesis, providing a deeper understanding of its anticancer effects. nih.gov
Furthermore, multi-omics data can aid in identifying potential biomarkers of response to this compound, which would be invaluable for future clinical applications. nih.gov The complexity of multi-omics datasets requires specialized statistical and computational methods for effective integration and interpretation. frontiersin.orgrsc.org The use of network-based approaches and machine learning algorithms will be essential to unravel the intricate molecular interactions and identify key drivers of the compound's activity. nih.govrsc.org Ultimately, a multi-omics approach will accelerate the translation of this compound and its derivatives from promising natural products to effective therapeutic agents.
Q & A
Q. What experimental methodologies are recommended for the isolation and structural elucidation of Hamacanthin A?
To isolate this compound, researchers should employ bioassay-guided fractionation using solvent partitioning and chromatographic techniques (e.g., HPLC, TLC). Structural elucidation requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to assign stereochemistry and connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of structure. Cross-referencing data with published spectral libraries is critical .
Q. How can researchers validate the bioactivity of this compound in preliminary assays?
Use standardized in vitro assays relevant to the compound’s reported bioactivity (e.g., antimicrobial, anticancer). Examples:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) calculations.
- Cytotoxicity : MTT or SRB assays on cancer cell lines, comparing IC50 values to positive controls. Include dose-response curves and triplicate experiments to ensure reproducibility .
Q. What are the key considerations for synthesizing this compound in laboratory settings?
Focus on stereochemical control during synthesis, as natural products often have complex chiral centers. Methods include:
- Asymmetric Catalysis : Chiral ligands or organocatalysts to ensure enantioselectivity.
- Protecting Group Strategies : To manage reactive functional groups (e.g., hydroxyl, amine).
- Retrosynthetic Analysis : Break down the molecule into feasible building blocks. Document reaction conditions (temperature, solvent, catalysts) meticulously to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Contradictions often arise from impurities, solvent effects, or instrumentation variability. Address these by:
- Comparative Analysis : Replicate published procedures and compare NMR/MS data under identical conditions.
- Advanced Techniques : Use NOESY/ROESY to confirm spatial arrangements or DFT (Density Functional Theory) calculations to predict NMR shifts.
- Collaborative Validation : Share samples with independent labs for cross-verification .
Q. What strategies optimize the scalability of this compound synthesis for research-grade quantities?
Prioritize atom-economical reactions and scalable purification methods:
- Flow Chemistry : Enhances yield and reduces reaction time for multi-step syntheses.
- Green Solvents : Replace hazardous solvents (e.g., dichloromethane) with alternatives like cyclopentyl methyl ether (CPME).
- Automated Chromatography : Flash column systems for efficient purification. Include yield comparisons and purity assessments (HPLC >95%) at each step .
Q. How should researchers design mechanistic studies to explore this compound’s mode of action?
Combine in silico and in vitro approaches:
- Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes, receptors).
- Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways.
- Kinetic Assays : Measure enzyme inhibition (e.g., IC50, Ki) and validate with knock-out cell lines. Triangulate findings with proteomic or metabolomic data to reduce false positives .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?
Apply meta-analysis frameworks to reconcile discrepancies:
- Effect Size Calculations : Use Hedge’s g or Cohen’s d to standardize bioactivity metrics.
- Subgroup Analysis : Stratify data by experimental conditions (e.g., cell line, assay type).
- Sensitivity Testing : Exclude outliers or low-quality studies via funnel plots or Egger’s regression. Transparent reporting of confidence intervals and p-values is essential .
Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility of this compound studies?
Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Detailed Protocols : Publish step-by-step methods in supplementary materials.
- Raw Data Deposition : Share NMR/MS spectra in open repositories (e.g., Zenodo).
- Negative Results : Report failed syntheses or inactive analogs to prevent redundant efforts. Reference established guidelines (e.g., Beilstein Journal’s experimental section requirements) .
Q. What criteria should guide the selection of analytical techniques for purity assessment?
Prioritize orthogonal methods:
- HPLC-DAD/MS : Detects impurities with different UV/MS profiles.
- Elemental Analysis : Confirms stoichiometric composition.
- Thermogravimetric Analysis (TGA) : Identifies solvent residues or decomposition. Validate against certified reference materials where available .
Ethical and Methodological Challenges
Q. How should researchers address ethical concerns in sourcing marine organisms for this compound studies?
Follow Nagoya Protocol guidelines for access and benefit-sharing:
- Permits : Obtain permits for marine sample collection from relevant authorities.
- Sustainability : Prioritize synthetic routes over wild extraction to preserve biodiversity.
- Collaboration : Partner with local institutions to ensure equitable resource use.
Document compliance in ethics statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
